

Technical Guide: Physicochemical Properties and Synthesis of 3,5-Dichloroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3,5-Dichloroisonicotinaldehyde	
Cat. No.:	B151372	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of **3,5-dichloroisonicotinaldehyde**. It includes detailed experimental protocols for the determination of these properties and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Physicochemical Data of 3,5-Dichloroisonicotinaldehyde

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported physical properties of **3,5-dichloroisonicotinaldehyde**.

Property	Value	Citations	
Melting Point	75-79 °C	[1][2]	
76-80 °C	[3]		
Boiling Point	242.4 °C	[1]	
242.4 ± 35.0 °C (Predicted)			

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a crystalline solid like **3,5-dichloroisonicotinaldehyde**.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **3,5 dichloroisonicotinaldehyde** is placed on a clean, dry surface. The open end of a capillary tube is tapped gently into the powder to introduce a small amount of the sample.
- Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to cause the sample to fall to the bottom, sealed end. The sample should be tightly packed to a height of 2-3 mm.
- Measurement:
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

 Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro-Method)

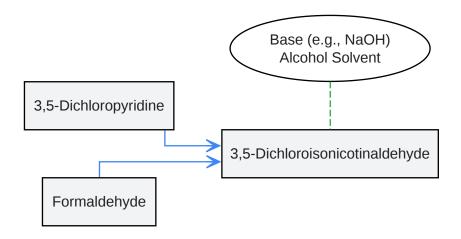
For small quantities of a substance, the micro-method for boiling point determination is a suitable and efficient technique.

Apparatus:

- Small test tube or boiling tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Sample Preparation: A few drops of the liquid sample (or molten 3,5-dichloroisonicotinaldehyde) are placed into the small test tube.
- Assembly:
 - A capillary tube is placed inside the test tube with the open end downwards.
 - The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Heating: The assembly is immersed in a heating bath. The bath is heated gradually.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is


observed.

Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The
temperature at which the liquid just begins to enter the capillary tube is recorded as the
boiling point.

Synthesis Pathway

3,5-Dichloroisonicotinaldehyde is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] A common method for its preparation involves the formylation of 3,5-dichloropyridine.

The synthesis can be achieved by reacting 3,5-dichloropyridine with formaldehyde in an alkaline environment.[4] The reaction is typically conducted in an alcohol-based solvent with a base such as sodium hydroxide or sodium carbonate.[4] The resulting product can then be isolated and purified through crystallization or other standard techniques.[4]

Click to download full resolution via product page

Caption: Synthesis of **3,5-Dichloroisonicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3,5-Dichloroisonicotinaldehyde from MedChemExpress | Labcompare.com [labcompare.com]
- 2. 136590-83-5 Cas No. | 3,5-Dichloroisonicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 3,5-Dichloroisonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151372#3-5-dichloroisonicotinaldehyde-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com